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Compound of Interest

Compound Name:
5-(2,4-Dimethylphenyl)picolinic

acid

CAS No.: 1226037-84-8

Cat. No.: B596317

Get Quote

Introduction
5-(2,4-Dimethylphenyl)picolinic acid is a bifunctional molecule of significant interest in

medicinal chemistry and materials science. Its structure, featuring a picolinic acid core—a

known chelating agent—and a substituted aromatic ring, suggests potential applications in drug

development and as a ligand in coordination chemistry.[1] A thorough structural elucidation is

paramount for understanding its chemical behavior and potential applications. This guide

provides a detailed analysis of the expected spectroscopic data for 5-(2,4-
Dimethylphenyl)picolinic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS). The interpretation is based on established principles of

spectroscopy and data from related compounds, offering a predictive yet robust framework for

its characterization.

Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic

data. Below is a diagram illustrating the atomic numbering scheme for 5-(2,4-
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Dimethylphenyl)picolinic acid, which will be referenced throughout this guide.

Caption: Molecular structure of 5-(2,4-Dimethylphenyl)picolinic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 5-(2,4-Dimethylphenyl)picolinic acid, both ¹H and ¹³C NMR will provide distinct

signals that can be assigned to specific atoms in the structure.

Experimental Protocol: NMR Data Acquisition
A standard approach for acquiring NMR spectra for a compound like 5-(2,4-
Dimethylphenyl)picolinic acid would be as follows:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial, as the acidic

proton of the carboxylic acid may exchange with protic solvents like D₂O, leading to signal

broadening or disappearance. DMSO-d₆ is often preferred for carboxylic acids as it allows for

the observation of the acidic proton.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be necessary due to the lower natural abundance of the ¹³C isotope.

2D NMR (Optional but Recommended): Techniques such as COSY (Correlated

Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to

confirm proton-proton and proton-carbon correlations, respectively, aiding in unambiguous

signal assignment.

Predicted ¹H NMR Spectral Data
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The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the

pyridine and the dimethylphenyl rings, as well as the two methyl groups and the carboxylic acid

proton.

Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-3 ~8.2-8.4 d ~8.0 1H

H-4 ~7.9-8.1 dd ~8.0, 2.0 1H

H-6 ~8.8-9.0 d ~2.0 1H

H-3' ~7.2-7.3 d ~8.0 1H

H-5' ~7.1-7.2 dd ~8.0, 2.0 1H

H-6' ~7.0-7.1 d ~2.0 1H

2'-CH₃ ~2.3-2.5 s - 3H

4'-CH₃ ~2.3-2.5 s - 3H

-COOH ~13.0-14.0 br s - 1H

Causality Behind Predictions:

The protons on the picolinic acid ring (H-3, H-4, H-6) are expected to be in the downfield

region due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid

group.[2]

The protons on the dimethylphenyl ring (H-3', H-5', H-6') will appear more upfield compared

to the picolinic acid protons. The ortho, meta, and para relationships will dictate their splitting

patterns.

The methyl protons will appear as sharp singlets in the typical alkyl region.

The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical

shift, and its presence and position can be confirmed by D₂O exchange.
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Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon

atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~150-152

C-3 ~125-127

C-4 ~138-140

C-5 ~135-137

C-6 ~148-150

-COOH ~165-168

C-1' ~138-140

C-2' ~136-138

C-3' ~130-132

C-4' ~139-141

C-5' ~128-130

C-6' ~126-128

2'-CH₃ ~20-22

4'-CH₃ ~20-22

Causality Behind Predictions:

The carbons of the picolinic acid ring will be influenced by the electronegative nitrogen and

the carbonyl group, resulting in downfield shifts.

The carbonyl carbon of the carboxylic acid will be the most downfield signal.
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The carbons of the dimethylphenyl ring will have chemical shifts typical for substituted

aromatic rings. The quaternary carbons (C-1', C-2', C-4') will generally have lower intensities.

The methyl carbons will appear at the most upfield region of the spectrum.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 5-(2,4-Dimethylphenyl)picolinic acid will be dominated by

absorptions from the carboxylic acid, the pyridine ring, and the substituted benzene ring.

Experimental Protocol: IR Data Acquisition
Sample Preparation: The spectrum can be obtained from a solid sample using either a KBr

pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount

of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often

simpler, requiring only a small amount of the solid to be placed on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum is collected first and automatically subtracted from the sample

spectrum.

Predicted IR Spectral Data
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Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H stretch (carboxylic acid) 3300-2500 Broad, Strong

C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (methyl) 2980-2850 Medium

C=O stretch (carboxylic acid) 1720-1680 Strong

C=C and C=N stretch

(aromatic rings)
1600-1450 Medium to Strong

O-H bend (carboxylic acid) 1440-1395 Medium

C-O stretch (carboxylic acid) 1320-1210 Strong

Causality Behind Predictions:

The most characteristic feature will be the very broad O-H stretching band of the carboxylic

acid, which is due to strong hydrogen bonding.

A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will be

prominent.

The aromatic C=C and C=N stretching vibrations will appear as a series of bands in the

1600-1450 cm⁻¹ region.

The C-H stretching vibrations for the aromatic and methyl groups will be observed in their

expected regions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition
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Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, as it

is a soft ionization technique that can produce an intact molecular ion. Electron ionization

(EI) could also be used, but may lead to more extensive fragmentation.

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight

(TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended to determine

the exact mass and elemental composition.

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-

charge ratio (m/z) of the resulting ions is measured. Both positive and negative ion modes

can be explored.

Predicted Mass Spectral Data
The molecular formula of 5-(2,4-Dimethylphenyl)picolinic acid is C₁₄H₁₃NO₂. The calculated

molecular weight is approximately 227.26 g/mol .

Expected Key Ions:

m/z Proposed Fragment Comments

228.10 [M+H]⁺
Molecular ion peak in positive

ESI mode.

226.08 [M-H]⁻
Molecular ion peak in negative

ESI mode.

182.09 [M-COOH]⁺
Loss of the carboxylic acid

group.

154.08 [M-COOH-C₂H₄]⁺
Subsequent loss of ethylene

from the dimethylphenyl group.

Fragmentation Pathway:
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ESI

[C14H13NO2]+•
m/z = 227

[M - H2O]+•
m/z = 209- H2O

[M - COOH]+•
m/z = 182

- COOH

[C14H14NO2]+
m/z = 228

[C14H12NO2]-
m/z = 226

[C6H4(CH3)2]+•
m/z = 106fragmentation

[C5H4N]+•
m/z = 78

fragmentation

Click to download full resolution via product page

Caption: Predicted ESI and fragmentation pathways for 5-(2,4-Dimethylphenyl)picolinic acid.

Causality Behind Predictions:

In ESI-MS, the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule is expected to be the

base peak.

Under EI conditions, the molecular ion peak [M]⁺• should be observable.

A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45

Da).

Further fragmentation of the remaining structure can lead to characteristic ions

corresponding to the picolinic acid and dimethylphenyl moieties.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the characterization of 5-(2,4-Dimethylphenyl)picolinic acid. By combining the predictive

power of NMR, IR, and MS, researchers can confidently elucidate and confirm the structure of

this molecule. The presented data and interpretations, grounded in fundamental spectroscopic
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principles and comparative analysis, serve as a valuable resource for scientists engaged in the

synthesis and application of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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